molecular formula C10H8N4O4 B14579336 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine CAS No. 61378-92-5

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

Cat. No.: B14579336
CAS No.: 61378-92-5
M. Wt: 248.19 g/mol
InChI Key: UGCYBMHLLJCGGO-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that features a unique combination of furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.

    Medicine: Potential anticancer agent due to its ability to interfere with cellular processes in cancer cells.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with bacterial DNA synthesis and repair mechanisms, leading to cell death. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-thiazolidin-4-one: Known for its antimicrobial activity.

    Pyrido[2,3-d]pyrimidine derivatives: Exhibits a range of biological activities including anticancer and antimicrobial properties.

    Pyrano[2,3-d]pyrimidinone derivatives: Known for their antibacterial and anticancer activities.

Uniqueness

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

61378-92-5

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H8N4O4/c11-8-5-3-4-17-10(5)13-9(12-8)6-1-2-7(18-6)14(15)16/h1-2H,3-4H2,(H2,11,12,13)

InChI Key

UGCYBMHLLJCGGO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C21)N)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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